Navigating the Indazole Landscape: A Technical Guide to Methyl 6-bromo-1H-indazole-4-carboxylate
Navigating the Indazole Landscape: A Technical Guide to Methyl 6-bromo-1H-indazole-4-carboxylate
An introductory note on the originally requested compound, Methyl 3-bromo-4-nitro-1H-indazole-6-carboxylate: An exhaustive search for the Chemical Abstracts Service (CAS) number and associated technical data for "Methyl 3-bromo-4-nitro-1H-indazole-6-carboxylate" did not yield a positive identification. This suggests that the compound may be novel, not yet cataloged in major chemical databases, or referred to by a different nomenclature. In the spirit of scientific integrity and to provide a valuable and accurate technical resource, this guide will focus on a closely related and well-documented analogue: Methyl 6-bromo-1H-indazole-4-carboxylate . This compound shares the core indazole scaffold and features key functional groups that make it a valuable building block in medicinal chemistry and drug discovery.
Compound Identification and Physicochemical Properties
CAS Number: 885518-49-0[1][2][3]
IUPAC Name: methyl 6-bromo-1H-indazole-4-carboxylate[2]
This compound is a substituted indazole, a bicyclic heteroaromatic organic compound. The core structure consists of a benzene ring fused to a pyrazole ring. In this specific molecule, a bromine atom is attached at the 6-position and a methyl carboxylate group at the 4-position of the indazole ring.
Physicochemical Data Summary
| Property | Value | Source(s) |
| Molecular Formula | C₉H₇BrN₂O₂ | [1][2] |
| Molecular Weight | 255.07 g/mol | [1][2] |
| Appearance | Light yellow solid | [3][4] |
| Melting Point | 203-207 °C | |
| Boiling Point (Predicted) | 395.9 ± 22.0 °C at 760 mmHg | [5] |
| Density (Predicted) | 1.709 ± 0.06 g/cm³ | [4] |
| pKa (Predicted) | 11.21 ± 0.40 | [4] |
| Storage Temperature | Room Temperature or 0-8 °C | [1][3][4] |
Synthesis and Reactivity
The indazole ring is a common motif in many biologically active compounds. The synthesis of functionalized indazoles like Methyl 6-bromo-1H-indazole-4-carboxylate is a key step in the development of new therapeutics.
One documented synthesis route involves the deacetylation of a protected precursor, Methyl 1-acetyl-6-bromo-1H-indazole-4-carboxylate.[4] This reaction is typically carried out under acidic conditions.
Synthesis Workflow: Deacetylation
Caption: Synthesis of the title compound via acid-catalyzed deacetylation.
The reactivity of the indazole core is characterized by the nucleophilicity of the nitrogen atoms in the pyrazole ring. This allows for reactions such as N-alkylation, which can lead to a mixture of N1 and N2 substituted products.[6] The presence of the bromine atom and the methyl ester group provides additional handles for further chemical modifications, making this compound a versatile synthetic intermediate.
Applications in Drug Discovery and Medicinal Chemistry
The indazole scaffold is considered a "privileged" structure in medicinal chemistry due to its ability to interact with a wide range of biological targets. Indazole derivatives have demonstrated a broad spectrum of pharmacological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties.[6]
Methyl 6-bromo-1H-indazole-4-carboxylate serves as a key building block for the synthesis of more complex molecules with potential therapeutic applications. The bromine atom can be utilized in cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) to introduce new carbon-carbon or carbon-heteroatom bonds. The ester group can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to amides or other functional groups. The NH group of the indazole ring can be alkylated or arylated to further explore the chemical space around the core scaffold.[6][7]
Role as a Synthetic Intermediate
Caption: Versatility of the title compound as a synthetic intermediate.
Experimental Protocols
a) Synthesis of Methyl 6-bromo-1H-indazole-4-carboxylate from Methyl 1-acetyl-6-bromo-1H-indazole-4-carboxylate[4]
This protocol describes the deacetylation of the N-acetyl protected precursor.
Materials:
-
Methyl 1-acetyl-6-bromo-1H-indazole-4-carboxylate
-
Methanol
-
6N Hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Diethyl ether
Procedure:
-
To a stirred solution of methyl 1-acetyl-6-bromo-1H-indazole-4-carboxylate (18 g, 61.0 mmol) in methanol (350 mL), slowly add 6N HCl (350 mL).
-
Stir the reaction mixture at 60 °C for 8 hours.
-
Monitor the reaction progress by a suitable method (e.g., TLC or LC-MS).
-
Upon completion, remove the solvent by distillation under reduced pressure.
-
Alkalize the reaction mixture with a saturated NaHCO₃ solution to a pH of 8.
-
Collect the precipitated solid by filtration and dry it under a vacuum.
-
Stir the dried solid in diethyl ether for 15 minutes, filter again, and dry to yield methyl 6-bromo-1H-indazole-4-carboxylate.
b) General Procedure for N-Alkylation of Indazoles
This is a representative protocol for the N-alkylation of the indazole ring, a common subsequent reaction.
Materials:
-
Methyl 6-bromo-1H-indazole-4-carboxylate
-
An appropriate alkyl halide (e.g., methyl iodide, benzyl bromide)
-
A suitable base (e.g., potassium carbonate, cesium carbonate)
-
A polar aprotic solvent (e.g., DMF, acetonitrile)
Procedure:
-
Dissolve Methyl 6-bromo-1H-indazole-4-carboxylate in the chosen solvent in a reaction flask.
-
Add the base to the solution and stir for a short period at room temperature.
-
Add the alkyl halide to the reaction mixture.
-
Stir the reaction at room temperature or with gentle heating, monitoring its progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to separate the N1 and N2 alkylated isomers.
Safety and Handling
Methyl 6-bromo-1H-indazole-4-carboxylate should be handled with appropriate safety precautions in a laboratory setting.
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Precautionary Statements: [1][3]
-
Avoid breathing dust/fume/gas/mist/vapors/spray.
-
Wear protective gloves/protective clothing/eye protection/face protection.
Always consult the Safety Data Sheet (SDS) provided by the supplier for complete and detailed safety information.
Conclusion
Methyl 6-bromo-1H-indazole-4-carboxylate is a valuable and versatile building block in organic synthesis and medicinal chemistry. Its well-defined structure and multiple reactive sites allow for the creation of diverse molecular architectures, making it a key intermediate in the quest for novel therapeutic agents. This guide provides a foundational understanding of its properties, synthesis, and applications, serving as a useful resource for researchers in the field of drug development.
References
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American Elements. (n.d.). Methyl 4-bromo-1H-indazole-6-carboxylate. Retrieved January 24, 2026, from [Link]
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Elguero, J., et al. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry. [Link]
- Google Patents. (2019). CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-.
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Semantic Scholar. (2022). Study of the Addition Mechanism of 1H‑Indazole and Its 4‑, 5‑, 6‑, and 7‑Nitro Derivatives to Formaldehyde in Aqueous. [Link]
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PubChem. (n.d.). methyl 6-bromo-1H-indazole-4-carboxylate. Retrieved January 24, 2026, from [Link]
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Sawant, A., et al. (n.d.). Synthesis of 6-bromo-1-cyclopentyl-1H-indazole-4-carboxylic... ResearchGate. [Link]
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Gallavardin, T., et al. (2018). An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. RSC Advances. [Link]
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Chemical Synthesis. (n.d.). 6-BROMO-4-INDAZOLECARBOXYLIC ACID METHYL ESTER CAS#: 885518-49-0. Retrieved January 24, 2026, from [Link]
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ResearchGate. (2024). (PDF) Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. [Link]
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PubChemLite. (n.d.). Methyl 6-bromo-1h-indazole-4-carboxylate (C9H7BrN2O2). Retrieved January 24, 2026, from [Link]
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